N4-(2-(dimethylamino)ethyl)-5-nitropyrimidine-4,6-diamine
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Overview
Description
N4-(2-(dimethylamino)ethyl)-5-nitropyrimidine-4,6-diamine is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a nitro group at the 5-position and a dimethylaminoethyl group at the N4 position of the pyrimidine ring. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2-(dimethylamino)ethyl)-5-nitropyrimidine-4,6-diamine typically involves the following steps:
Nitration of Pyrimidine: The starting material, pyrimidine, undergoes nitration to introduce a nitro group at the 5-position. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid.
Amination: The nitropyrimidine is then subjected to amination to introduce the amino groups at the 4 and 6 positions. This can be achieved using ammonia or an amine under suitable conditions.
Alkylation: Finally, the compound is alkylated with 2-(dimethylamino)ethyl chloride to introduce the dimethylaminoethyl group at the N4 position. This reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N4-(2-(dimethylamino)ethyl)-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The amino groups at the 4 and 6 positions can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Oxidation: Oxidizing agents such as potassium permanganate, hydrogen peroxide, and chromium trioxide.
Major Products Formed
Reduction: Formation of N4-(2-(dimethylamino)ethyl)-5-aminopyrimidine-4,6-diamine.
Substitution: Formation of various substituted pyrimidine derivatives depending on the electrophile used.
Oxidation: Formation of oxidized pyrimidine derivatives with additional functional groups.
Scientific Research Applications
N4-(2-(dimethylamino)ethyl)-5-nitropyrimidine-4,6-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N4-(2-(dimethylamino)ethyl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or nucleic acids, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites or interfere with DNA replication by intercalating into the DNA strands. The exact mechanism depends on the specific biological context and the target molecule.
Comparison with Similar Compounds
N4-(2-(dimethylamino)ethyl)-5-nitropyrimidine-4,6-diamine can be compared with other similar compounds, such as:
N4-(2-(dimethylamino)ethyl)-5-aminopyrimidine-4,6-diamine: Similar structure but with an amino group instead of a nitro group at the 5-position.
N4-(2-(dimethylamino)ethyl)-5-chloropyrimidine-4,6-diamine: Similar structure but with a chloro group instead of a nitro group at the 5-position.
N4-(2-(dimethylamino)ethyl)-5-methylpyrimidine-4,6-diamine: Similar structure but with a methyl group instead of a nitro group at the 5-position.
These compounds share similar chemical properties and reactivity but differ in their specific biological activities and applications. The presence of different substituents at the 5-position can significantly influence the compound’s overall behavior and effectiveness in various applications.
Properties
IUPAC Name |
4-N-[2-(dimethylamino)ethyl]-5-nitropyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N6O2/c1-13(2)4-3-10-8-6(14(15)16)7(9)11-5-12-8/h5H,3-4H2,1-2H3,(H3,9,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWAEXUHNLEMIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=NC=NC(=C1[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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